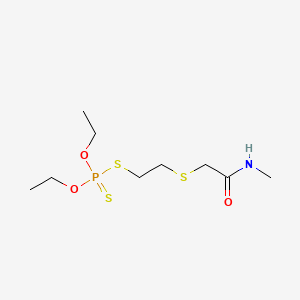
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester is a chemical compound known for its diverse applications in various fields. It is a member of the phosphorodithioate family, which is characterized by the presence of sulfur and phosphorus atoms in its structure. This compound is often used in agricultural and industrial settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester typically involves the reaction of diethyl phosphorodithioate with a suitable methylcarbamoyl methylthioethyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful handling of reagents and the use of advanced purification techniques to remove any impurities that may affect the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique applications in different fields.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and other agricultural chemicals due to its effectiveness in controlling pests and diseases.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester
- Phosphorodithioic acid, O,O-diethyl S-(2-(ethylthio)ethyl) ester
- Dimethoate
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its effectiveness in different applications make it a valuable compound in both research and industry.
Properties
CAS No. |
3772-48-3 |
|---|---|
Molecular Formula |
C9H20NO3PS3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(2-diethoxyphosphinothioylsulfanylethylsulfanyl)-N-methylacetamide |
InChI |
InChI=1S/C9H20NO3PS3/c1-4-12-14(15,13-5-2)17-7-6-16-8-9(11)10-3/h4-8H2,1-3H3,(H,10,11) |
InChI Key |
HHNUWUVKGZCEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCCSCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















